1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrazole ring system, with a hydroxyl group at the 5-position. This structural motif imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The hydroxyl group at the 5-position enhances polarity and hydrogen-bonding capacity, distinguishing it from related compounds .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-ol |
InChI |
InChI=1S/C6H8N2O/c9-5-1-4-3-7-8-6(4)2-5/h3,5,9H,1-2H2,(H,7,8) |
InChI Key |
GANCUSBAVRCBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=NN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(2H-Tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Structure : Substitution at the 3-position with a tetrazole ring instead of a hydroxyl group.
- Properties: The tetrazole group introduces aromaticity and acidity (pKa ~4.9), enhancing metal-coordination capabilities.
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate
- Structure : Ester (COOEt) and ketone (5-oxo) functional groups.
- Properties : The electron-withdrawing ester group enhances electrophilicity at the 3-position, enabling nucleophilic substitutions. The tert-pentyl group increases steric bulk, affecting conformational flexibility .
Thermal and Chemical Stability
- Fe(cta)₂ (H-cta = 1,4,5,6-tetrahydrocyclopenta-1H-1,2,3-triazole) : Exhibits thermal stability up to 670 K, higher than Fe(ta)₂ (613 K), attributed to the rigid cyclopenta-fused backbone .
Physicochemical Properties
Key Research Findings
Thermal Stability: Cyclopenta-fused heterocycles (e.g., Fe(cta)₂) exhibit superior thermal stability compared to non-fused analogs, making them suitable for high-temperature applications in materials science .
Biological Relevance : Tetrazole and hydroxyl substitutions modulate bioactivity. For example, tetrazole-containing compounds are prevalent in angiotensin II receptor antagonists, while hydroxyl groups enhance solubility for pharmacokinetic optimization .
Synthetic Flexibility : The core structure allows diverse functionalization (e.g., esterification, alkylation), enabling tailored properties for specific applications .
Q & A
Q. How can researchers validate hypothesized metabolic pathways of this compound in preclinical models?
- Methodology : Radiolabeled C-tracing in hepatocytes identifies phase I/II metabolites. LC-MS/MS quantifies glucuronidation/sulfation products. CYP450 inhibition assays (human liver microsomes) pinpoint enzymes involved in oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
